molecular formula C10H20ClN3O2 B3027571 (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride CAS No. 1338222-33-5

(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride

Cat. No.: B3027571
CAS No.: 1338222-33-5
M. Wt: 249.74
InChI Key: FGTLCCRTMPKZIK-SBSPUUFOSA-N
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Description

(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride is a chiral piperidine-morpholine hybrid compound. Its structure features a morpholine-4-carboxamide group linked to the (R)-enantiomer of piperidin-3-yl, with a hydrochloride salt improving solubility and stability.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]morpholine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c14-10(13-4-6-15-7-5-13)12-9-2-1-3-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLCCRTMPKZIK-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338222-33-5
Record name 4-Morpholinecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338222-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Formation of the Morpholine Ring: The morpholine ring is usually synthesized through a similar cyclization process.

    Coupling Reaction: The piperidine and morpholine rings are then coupled through a carboxamide linkage using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the piperidine or morpholine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or morpholine derivatives.

Scientific Research Applications

The compound (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride (CAS No. 1338222-33-5) is a chiral amide with significant applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its properties, synthesis, and various applications, supported by relevant data and case studies.

Structure and Composition

  • Molecular Formula : C10H20ClN3O2
  • Molecular Weight : 239.74 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a morpholine ring, a piperidine moiety, and a carboxamide functional group, contributing to its biological activity.

Physical Properties

  • Appearance : Typically exists as a white to off-white solid.
  • Solubility : Soluble in water and organic solvents, facilitating its use in various formulations.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

A. Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperidine and morpholine groups may enhance neurotransmitter modulation, particularly serotonin and norepinephrine pathways.

B. Anticancer Properties

Studies have shown that derivatives of morpholine compounds can inhibit cancer cell proliferation. The specific mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.

Neuropharmacology

The compound has been explored for its neuroprotective effects. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis of Chiral Compounds

As a chiral building block, this compound is utilized in synthesizing other chiral pharmaceuticals. Its enantiomeric purity is crucial for developing effective drugs with minimal side effects.

Case Study 1: Antidepressant Activity Evaluation

A study conducted on rodents assessed the antidepressant-like effects of this compound through behavioral tests such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of serotonin/norepinephrine
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Table 2: Synthesis Pathways

Synthesis MethodDescriptionYield (%)
Direct AmidationReaction of morpholine with piperidine85%
Chiral ResolutionEnantiomer separation via chromatography90%

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomer: (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide Hydrochloride

The (S)-enantiomer shares identical molecular formula and weight but differs in stereochemistry at the piperidine C3 position. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example, (R)-enantiomers of piperidine derivatives are frequently associated with higher receptor selectivity in CNS targets compared to (S)-forms . No direct activity data are provided in the evidence, but such stereochemical differences could significantly impact binding affinity and metabolic stability.

Pyridine-4-carboxamide Analog: (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride

This analog replaces the morpholine ring with a pyridine group (Table 1).

Property Target Compound Pyridine-4-carboxamide Analog
Molecular Formula ~C₁₀H₂₀ClN₃O₂ C₁₁H₁₇Cl₂N₃O
Molecular Weight (g/mol) ~250–270 278.18
Core Structure Morpholine Pyridine
Salt Form Hydrochloride Dihydrochloride
CAS Number Not provided 1286208-22-7

Data derived from

The pyridine ring introduces aromaticity, which may alter electronic properties and binding interactions.

Oxane-4-carboxamide Analog: N-(Piperidin-4-yl)oxane-4-carboxamide

Oxane (tetrahydropyran) replaces morpholine, altering ring oxygen positioning (Table 2).

Property Target Compound Oxane-4-carboxamide Analog
Core Structure Morpholine Oxane (tetrahydropyran)
Oxygen Position Adjacent to N Opposite to N
CAS Number Not provided 1097781-67-3

Data from

Piperidine-4-carboxamide Derivatives (e.g., THIQ)

THIQ (CAS 312637-48-2) features a bulkier cyclohexyl-triazole substituent (Molecular Formula: C₃₃H₄₁ClN₆O₂; MW: 589.17) . Unlike the target compound, THIQ’s extended structure enhances selectivity for specific receptors (e.g., opioid or serotonin receptors), demonstrating how substituent complexity correlates with biological activity .

Fentanyl Analog: N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide Hydrochloride

This compound (CAS 2306823-47-0) shares a piperidine-carboxamide backbone but incorporates a phenethyl group and furan ring (MW: ~550 g/mol). As a fentanyl analog, it likely targets µ-opioid receptors, highlighting the pharmacological versatility of piperidine-carboxamide scaffolds .

Pharmacological and Structural Implications

  • Morpholine vs. Pyridine/Oxane : Morpholine’s electron-rich oxygen may enhance solubility and hydrogen-bonding, whereas pyridine’s aromaticity increases lipophilicity.
  • Salt Forms : Hydrochloride vs. dihydrochloride salts influence pharmacokinetics (e.g., dissolution rate, bioavailability).
  • Substituent Effects : Bulky groups (e.g., THIQ’s cyclohexyl-triazole) improve receptor specificity but may reduce metabolic stability.

Biological Activity

(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a piperidine group and a carboxamide moiety. This structural configuration is significant for its interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of morpholine and piperidine exhibit notable anticancer properties. For instance, compounds similar to (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Studies reported that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells while exhibiting minimal toxicity to non-cancerous cells .

Table 1: Cytotoxicity of Morpholine Derivatives Against Cancer Cell Lines

CompoundCell LineEC50 (µM)Toxicity to Non-Cancerous Cells
AOvarian5.0Low
BBreast7.5Moderate
CCardiac>20Very Low

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DE. coli12 µg/mL
ES. aureus8 µg/mL
FPseudomonas aeruginosa16 µg/mL

3. Antiviral Activity

In addition to its anticancer and antimicrobial effects, this compound has shown antiviral activity against several viruses, including Dengue virus (DENV). The compound's ability to inhibit viral replication was assessed through cytotoxicity assays and viral load measurements, demonstrating significant antiviral efficacy at low concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling in cancer and infection processes.

Case Study 1: Anticancer Efficacy

A study involving a series of morpholine derivatives demonstrated that the introduction of a piperidine ring significantly enhanced anticancer activity against ovarian cancer cell lines. The derivative exhibited an EC50 value of 5 µM, indicating potent efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial potential of various morpholine derivatives against resistant strains of bacteria. The results showed that certain derivatives had MIC values lower than traditional antibiotics, suggesting their potential as new therapeutic agents .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group in the compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6 M) at 80–100°C for 4–6 hours converts the carboxamide to (R)-piperidine-3-carboxylic acid ().

  • Basic Hydrolysis :
    Treatment with NaOH (4 M) at reflux temperature yields the same carboxylic acid product.

Reagent Conditions Product Yield
HCl (6 M)80–100°C, 4–6 hr(R)-Piperidine-3-carboxylic acid85–90%
NaOH (4 M)Reflux, 8–10 hr(R)-Piperidine-3-carboxylic acid78–82%

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring participates in alkylation and acylation:

  • Alkylation : Reaction with methyl iodide in THF at 0–5°C forms N-methyl-(R)-piperidin-3-yl-morpholine-4-carboxamide ().

  • Acylation : Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.

Reaction Type Reagent Conditions Product Purity
AlkylationMethyl iodideTHF, 0–5°C, 2 hrN-Methyl derivative95% (HPLC)
AcylationAcetyl chlorideDCM, RT, 4 hrAcetamide derivative92% (HPLC)

Coupling Reactions

The carboxamide group enables coupling with amines or alcohols via activation with reagents like EDC/HOBt:

  • Amide Bond Formation : Reacting with primary amines (e.g., benzylamine) in DMF yields secondary amides ( , ).

Coupling Partner Reagents Conditions Product
BenzylamineEDC, HOBtDMF, RT, 12 hrN-Benzyl carboxamide derivative

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and morpholine fragments ( ).

  • Oxidative Stability : Susceptible to oxidation by H₂O₂, leading to N-oxide derivatives ( ).

Stereochemical Considerations

The (R)-configuration at the piperidine-3-yl group influences reactivity:

  • Enantioselective Synthesis : Chiral catalysts (e.g., L-proline) are required to retain stereochemistry during modifications (, ).

Key Research Findings

  • Morpholine Role : The morpholine ring’s oxygen is critical for hydrogen bonding in biological targets ( ). Replacing it with piperidine abolishes activity.

  • Piperidine Reactivity : The basic nitrogen in piperidine participates in acid-base reactions, forming stable salts (e.g., hydrochloride) ( , ).

Q & A

Q. What are the recommended synthetic routes for (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of morpholine-4-carboxylic acid with (R)-piperidin-3-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas in ethanol or acetone.
  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) or polarimetry to confirm optical rotation. Recrystallization from ethanol/water mixtures improves purity .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

Method Parameters Purpose
1H/13C NMR DMSO-d6, 400 MHzConfirm backbone structure and stereochemistry.
HPLC-MS C18 column, 0.1% TFA in H2O/MeOH gradientAssess purity (>98%) and detect impurities.
X-ray crystallography Single-crystal diffraction (CCDC deposition)Resolve absolute configuration (R-stereochemistry) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : -20°C in airtight, light-resistant containers under nitrogen.
  • Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Hydrolysis of the carboxamide group is a key degradation pathway under acidic/basic conditions .

Q. What safety precautions are necessary during experimental use?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?

  • Strategy : Synthesize analogs with:
    • Substituents on the piperidine ring (e.g., methyl, fluorine) to probe steric/electronic effects.
    • Modified morpholine carboxamide groups (e.g., N-oxide, sulfonamide).
  • Evaluation : Radioligand binding assays (e.g., Ki determination) and molecular docking (PDB: 6CM4) to correlate structural changes with affinity .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, temperature). Validate using:
    • Standardized protocols (e.g., Eurofins Panlabs panel).
    • Orthogonal assays (SPR vs. fluorescence polarization) .

Q. How can impurity profiles be characterized and controlled during synthesis?

  • Major impurities :
    • Impurity A : (S)-enantiomer (chiral HPLC).
    • Impurity B : Hydrolyzed morpholine ring (LC-MS, m/z 215.1).
  • Control : Optimize reaction time/temperature and implement preparative HPLC purification .

Q. What computational tools predict pharmacokinetic properties of this compound?

  • ADME Prediction : SwissADME or ADMETLab 2.0 for logP, BBB permeability, and CYP450 inhibition.
  • Metabolite ID : Schrödinger’s MetaSite to simulate Phase I/II metabolism .

Q. How does the hydrochloride salt form influence crystallinity and solubility?

  • Crystallinity : Salt formation enhances crystal lattice stability (PXRD analysis).
  • Solubility : Compare hydrochloride vs. free base in PBS (pH 7.4) via shake-flask method. Hydrochloride salts typically show improved aqueous solubility (e.g., >10 mg/mL) .

Q. What in vitro models are suitable for assessing target engagement in neurological disorders?

  • Models :
    • Primary neuronal cultures (rat cortical neurons) for neuroprotection assays.
    • Radioligand displacement in HEK293 cells expressing human α4β2 nAChRs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride
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